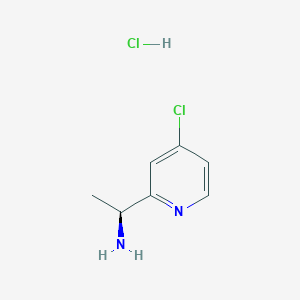![molecular formula C18H18OS B13088643 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,4-dimethylphenyl)propanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3,4-dimethylphenyl)propanoic acid with thiobenzaldehyde under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Common synthetic routes involve:
Esterification: Converting 3-(3,4-dimethylphenyl)propanoic acid to its ester form.
Thioester Formation: Reacting the ester with thiobenzaldehyde in the presence of a catalyst such as palladium or nickel.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiobenzaldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, or other transition metals.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of methyl groups.
4-[3-(3,4-Dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenyl β-D-glucopyranoside: Contains hydroxyl groups and a glucopyranoside moiety.
Uniqueness
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific combination of a thiobenzaldehyde group and a 3-(3,4-dimethylphenyl)propanoyl moiety, which imparts distinct chemical and biological properties not found in similar compounds.
属性
分子式 |
C18H18OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
4-[3-(3,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-4-15(11-14(13)2)7-10-18(19)17-8-5-16(12-20)6-9-17/h3-6,8-9,11-12H,7,10H2,1-2H3 |
InChI 键 |
LUKIVWBTBIFSSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


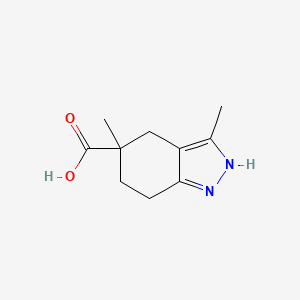
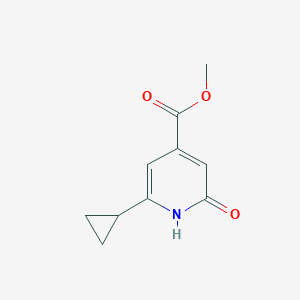
![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)

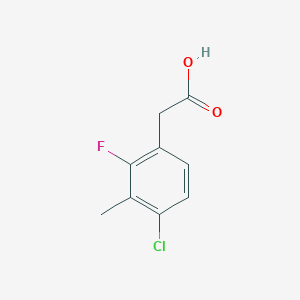
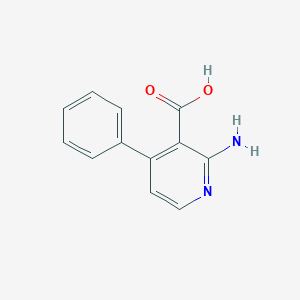
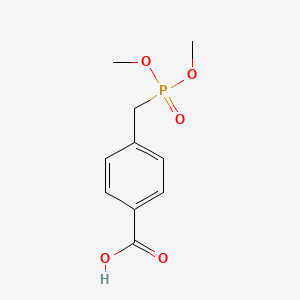
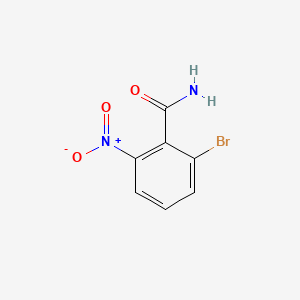
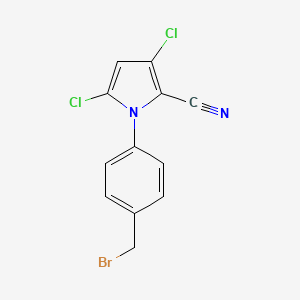
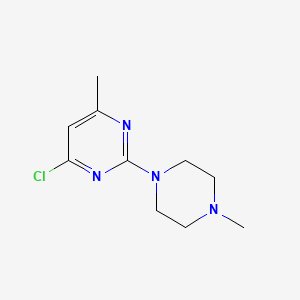
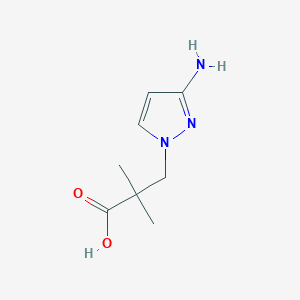
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)

